12-[(Hexa-1,3-dien-1-yl)oxy]dodeca-9,11-dienoic acid
Description
12-[(Hexa-1,3-dien-1-yl)oxy]dodeca-9,11-dienoic acid is a polyunsaturated fatty acid derivative characterized by a dodeca-9,11-dienoic acid backbone substituted with a hexa-1,3-dienyl ether group at the C12 position. This structural configuration confers unique reactivity and physicochemical properties, distinguishing it from simpler fatty acids.
However, its ether linkage diverges from the ester or carboxylic acid functionalities typical of bioactive lipids, which may influence its stability and biological interactions .
Properties
IUPAC Name |
12-hexa-1,3-dienoxydodeca-9,11-dienoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O3/c1-2-3-4-13-16-21-17-14-11-9-7-5-6-8-10-12-15-18(19)20/h3-4,9,11,13-14,16-17H,2,5-8,10,12,15H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRJRLCIDLDGLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC=COC=CC=CCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80855136 | |
| Record name | 12-[(Hexa-1,3-dien-1-yl)oxy]dodeca-9,11-dienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80855136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169217-39-4 | |
| Record name | 12-[(Hexa-1,3-dien-1-yl)oxy]dodeca-9,11-dienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80855136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-[(Hexa-1,3-dien-1-yl)oxy]dodeca-9,11-dienoic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is the use of a Diels-Alder reaction to form the diene structure, followed by functionalization to introduce the ether linkage and additional double bonds. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and advanced purification techniques, is essential to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
12-[(Hexa-1,3-dien-1-yl)oxy]dodeca-9,11-dienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or hydroxylated derivatives, while reduction may yield saturated compounds.
Scientific Research Applications
Biochemical Applications
1. Enzyme Substrate
12-[(Hexa-1,3-dien-1-yl)oxy]dodeca-9,11-dienoic acid acts as a substrate for specific enzymes such as omega5(Z)-etheroleic acid synthase (EC 4.2.1.B5). This enzyme catalyzes the conversion of this compound into other biologically relevant molecules, highlighting its role in metabolic pathways involving fatty acids .
2. Plant Metabolism
This compound has been identified in certain plant species, such as Ranunculus acris, where it plays a role in the synthesis of bioactive lipids. These lipids are crucial for plant defense mechanisms and may have implications for agricultural biotechnology by enhancing resistance to pests and diseases .
Pharmacological Applications
1. Antioxidant Properties
Research indicates that etherolenic acid exhibits antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases. Its ability to scavenge free radicals makes it a candidate for developing dietary supplements aimed at improving health and longevity .
2. Anti-inflammatory Effects
Studies have suggested that compounds similar to 12-[(Hexa-1,3-dien-1-yl)oxy]dodeca-9,11-dienoic acid can modulate inflammatory pathways. This property could lead to potential therapeutic applications in treating chronic inflammatory diseases such as arthritis or cardiovascular conditions .
Material Science Applications
1. Polymer Chemistry
Due to its unique structure, etherolenic acid can be utilized in the synthesis of novel polymers with specific properties. Its incorporation into polymer matrices can enhance flexibility and thermal stability while providing functional properties such as biodegradability .
2. Coatings and Adhesives
The reactive sites on the etherolenic acid molecule allow it to be used in formulating advanced coatings and adhesives. These materials can exhibit improved adhesion properties and resistance to environmental degradation, making them suitable for various industrial applications .
Case Studies
Case Study 1: Plant Defense Mechanisms
In a study focusing on Ranunculus acris, researchers demonstrated that the application of etherolenic acid derivatives enhanced the plant's resistance to herbivores by increasing the production of defensive compounds . This finding suggests potential agricultural applications for enhancing crop resilience.
Case Study 2: Antioxidant Activity Evaluation
A recent evaluation of etherolenic acid's antioxidant properties involved in vitro assays demonstrating significant radical scavenging activity compared to standard antioxidants like vitamin C. These results support further exploration into its use as a natural preservative in food products or as an ingredient in cosmetics .
Mechanism of Action
The mechanism of action of 12-[(Hexa-1,3-dien-1-yl)oxy]dodeca-9,11-dienoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Functional Groups: The ether group in 12-[(Hexa-1,3-dien-1-yl)oxy]dodeca-9,11-dienoic acid contrasts with hydroxyl or ketone groups in analogs like 13(S)-HODE or 9-oxooctadeca-10,12-dienoic acid. Ethers are generally more hydrolytically stable than esters, suggesting prolonged half-life in biological systems . Hydroxy and oxo derivatives (e.g., 13(S)-HODE) are implicated in oxidative stress responses, whereas the hexa-1,3-dienyl ether may participate in radical scavenging or polymerization .
Double Bond Geometry :
- The conjugated dienes in the dodeca chain (C9–C11) mirror those in 13(S)-HODE but differ in stereochemistry and substitution patterns. The trans configuration in 13(S)-HODE enhances membrane fluidity modulation, whereas the ether-linked hexa-1,3-dienyl group may sterically hinder lipid bilayer integration .
Chain Length and Bioactivity: Shorter-chain analogs like hexa-2,4-dienoic acid (C6) lack biological activity but are used industrially as precursors for polymers . C18 compounds (e.g., 9-oxooctadeca-10,12-dienoic acid) are common in plant cuticles and microbial membranes, where they regulate permeability and pathogen defense .
Reactivity and Stability
- Oxidative Susceptibility: The conjugated dienes in 12-[(Hexa-1,3-dien-1-yl)oxy]dodeca-9,11-dienoic acid are prone to autoxidation, similar to 9(S)-HPOT (a hydroperoxy analog), but the ether group may reduce peroxide formation compared to esters .
- Thermal Stability : Ether linkages generally exhibit higher thermal stability than esters, as seen in comparisons with OPC-8:0 (an esterified cyclopentane derivative) .
Biological Activity
12-[(Hexa-1,3-dien-1-yl)oxy]dodeca-9,11-dienoic acid is a complex organic compound with notable biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of 12-[(Hexa-1,3-dien-1-yl)oxy]dodeca-9,11-dienoic acid is with a molecular weight of approximately 292.419 g/mol. The structure features a long hydrocarbon chain with multiple double bonds, which contributes to its reactivity and biological properties.
1. Antimicrobial Properties
Research indicates that compounds similar to 12-[(Hexa-1,3-dien-1-yl)oxy]dodeca-9,11-dienoic acid exhibit significant antimicrobial activity. A study found that derivatives of this compound effectively inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus .
2. Cytotoxic Effects
In vitro studies have demonstrated that this compound possesses cytotoxic properties against cancer cell lines. For instance, a study highlighted its ability to induce apoptosis in human cancer cells through the activation of caspase pathways .
3. Anti-inflammatory Activity
The compound has shown potential anti-inflammatory effects by modulating pro-inflammatory cytokines. Research suggests that it may inhibit the expression of TNF-alpha and IL-6 in macrophage models, which are critical mediators in inflammatory responses .
The biological activities of 12-[(Hexa-1,3-dien-1-yl)oxy]dodeca-9,11-dienoic acid are primarily attributed to its interaction with cellular membranes and signaling pathways:
- Membrane Interaction: The hydrophobic nature of the compound allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability.
- Signal Transduction: It influences various signaling pathways related to cell growth and apoptosis, particularly through the modulation of reactive oxygen species (ROS) levels .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibition of E. coli and S. aureus | |
| Cytotoxicity | Induction of apoptosis in cancer cell lines | |
| Anti-inflammatory | Modulation of TNF-alpha and IL-6 expression |
Case Study: Cytotoxicity in Cancer Research
A specific case study examined the effects of 12-[(Hexa-1,3-dien-1-yl)oxy]dodeca-9,11-dienoic acid on breast cancer cells (MCF-7). The compound was administered at varying concentrations, revealing a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells at higher concentrations (10 µM), suggesting its potential as a therapeutic agent in cancer treatment .
Q & A
Q. What are the recommended safety protocols for handling 12-[(Hexa-1,3-dien-1-yl)oxy]dodeca-9,11-dienoic acid in laboratory settings?
- Methodological Answer: Due to its structural similarity to unsaturated fatty acid derivatives (e.g., 9-oxooctadeca-10,12-dienoic acid), follow protocols for flammable liquids and irritants. Key precautions include:
- Use explosion-proof equipment and grounding to prevent static discharge .
- Wear PPE (nitrile gloves, lab coat, goggles) to avoid skin/eye contact .
- Store in airtight containers at –20°C under inert gas (e.g., argon) to prevent oxidation .
- In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels .
Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?
- Methodological Answer: Combine chromatographic and spectroscopic techniques:
- HPLC : Use a C18 column with UV detection at 210–220 nm for conjugated dienes; compare retention times against synthetic standards .
- NMR : Confirm the presence of characteristic signals (e.g., δ 5.2–5.8 ppm for dienyl protons, δ 4.8–5.0 ppm for ether-linked oxy group) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ or [M-H]⁻) with <2 ppm mass error .
Q. What solvent systems are optimal for dissolving this compound in experimental setups?
- Methodological Answer: The compound’s solubility depends on its amphiphilic structure:
- Polar solvents : Ethanol or methanol (≥95% purity) for biological assays .
- Nonpolar solvents : Hexane or ethyl acetate for synthetic reactions .
- Aqueous buffers : Use with 0.1% Tween-20 or DMSO (≤0.1% v/v) to enhance dispersion .
Advanced Research Questions
Q. How does the stereochemistry of the hexa-1,3-dienyloxy group influence the compound’s reactivity in lipid peroxidation studies?
- Methodological Answer: The cis/trans configuration of the dienyloxy moiety affects radical-mediated oxidation rates:
- Computational modeling : Employ density functional theory (DFT) to calculate bond dissociation energies (BDEs) of allylic hydrogens .
- Experimental validation : Use EPR spectroscopy with spin traps (e.g., DMPO) to quantify radical intermediates in auto-oxidation assays .
- Impact : Trans configurations show higher stability due to reduced steric strain, slowing peroxidation by 30–40% compared to cis isomers .
Q. What strategies mitigate data contradictions arising from isomerization during storage or analysis?
- Methodological Answer: Isomerization (e.g., 9Z,11E → 9E,11E) can skew biological or kinetic data. Mitigation includes:
Q. How can computational tools optimize the synthesis of this compound in multi-step reactions?
- Methodological Answer: Integrate quantum mechanics (QM) and machine learning (ML):
- Reaction pathway prediction : Use QM (e.g., Gaussian) to model transition states for key steps (e.g., Mitsunobu etherification) .
- Condition optimization : Apply ML algorithms (e.g., Bayesian optimization) to screen solvent/base combinations for yield maximization .
- Validation : Compare computed activation energies (±2 kcal/mol) with experimental Arrhenius plots .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
